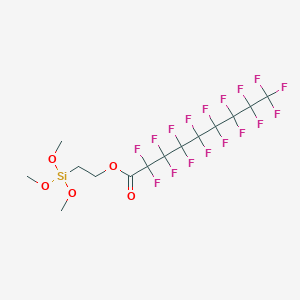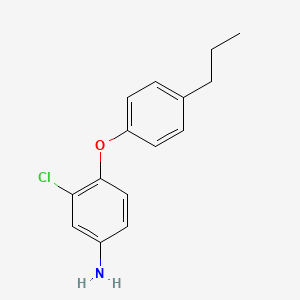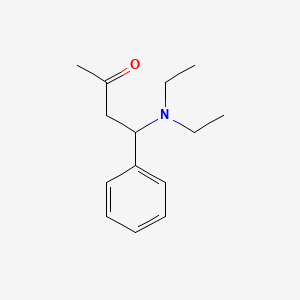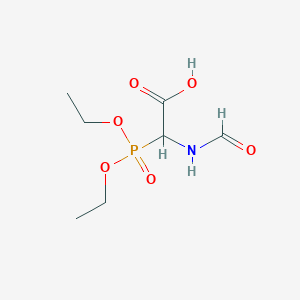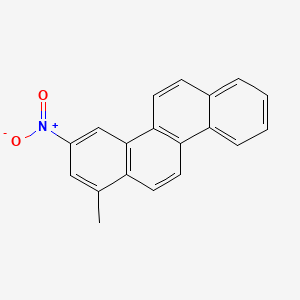
Methylnitrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnitrochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with a nitro group attached to the chrysene structure. It is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in environmental and health-related studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylnitrochrysene can be synthesized through various methods, including nitration of chrysene followed by methylation. The nitration process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the chrysene molecule. Subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methylnitrochrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro-quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Nitro-quinones.
Reduction: Amino derivatives.
Substitution: Halogenated this compound.
Aplicaciones Científicas De Investigación
Methylnitrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nitro-PAHs in various chemical reactions.
Biology: Investigated for its mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of materials and dyes, as well as in environmental monitoring.
Mecanismo De Acción
Methylnitrochrysene exerts its effects primarily through the formation of reactive intermediates during metabolic activation. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Nitrochrysene: Another nitro-PAH with similar mutagenic properties.
Methylchrysene: A methylated derivative of chrysene without the nitro group.
Nitropyrene: A nitro-PAH with a different aromatic structure but similar environmental and health concerns.
Uniqueness: Methylnitrochrysene is unique due to the presence of both a nitro and a methyl group, which influences its chemical reactivity and biological activity. This dual functionalization makes it a valuable compound for studying the combined effects of nitro and methyl groups on PAHs .
Propiedades
Número CAS |
80182-33-8 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
1-methyl-3-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-10-14(20(21)22)11-19-15(12)8-9-17-16-5-3-2-4-13(16)6-7-18(17)19/h2-11H,1H3 |
Clave InChI |
ZIAOMROBSCTTJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
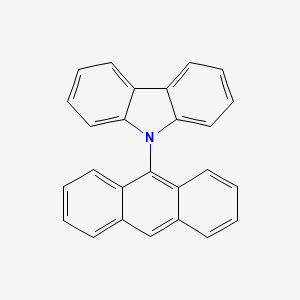
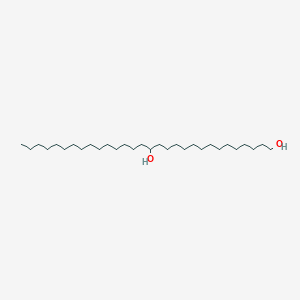
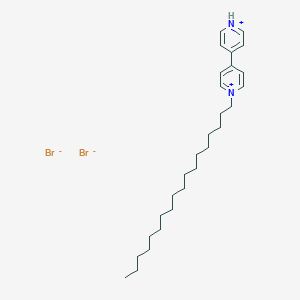
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
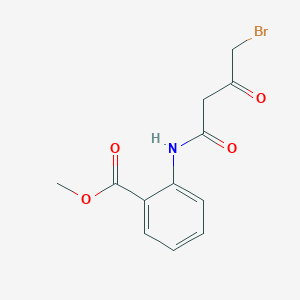
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
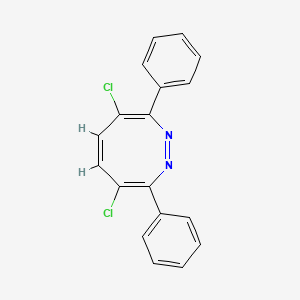
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
